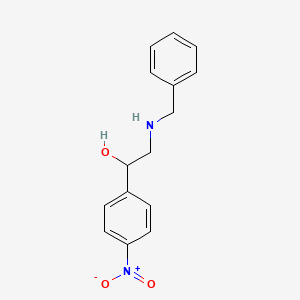

2-(Benzylamino)-1-(4-nitrophenyl)ethan-1-OL

説明

2-(Benzylamino)-1-(4-nitrophenyl)ethan-1-ol (CAS: 91579-11-2) is a β-amino alcohol derivative featuring a benzylamino group (-NH-CH₂-C₆H₅), a hydroxyl group (-OH), and a 4-nitrophenyl substituent.

特性

IUPAC Name |

2-(benzylamino)-1-(4-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-15(11-16-10-12-4-2-1-3-5-12)13-6-8-14(9-7-13)17(19)20/h1-9,15-16,18H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCPMOWSBPLTHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370741 | |

| Record name | 2-(BENZYLAMINO)-1-(4-NITROPHENYL)ETHAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91579-11-2 | |

| Record name | 2-(BENZYLAMINO)-1-(4-NITROPHENYL)ETHAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZYLAMINO-1-(4-NITRO-PHENYL)-ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action:

The primary target of Benzylamine Nitrophenylethanol is believed to be adenosine receptors . These receptors play a crucial role in cellular signaling, modulating various physiological processes such as neurotransmission, inflammation, and immune responses. By binding to adenosine receptors, this compound can influence downstream signaling pathways.

生物活性

2-(Benzylamino)-1-(4-nitrophenyl)ethan-1-OL, also known by its IUPAC name, is an organic compound characterized by the molecular formula C₁₅H₁₆N₂O₃. This compound features a unique combination of functional groups, including a hydroxyl (-OH) group, a benzylamino group, and a nitrophenyl moiety. These structural elements contribute to its diverse biological activities and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to significant biological effects.

Anticancer Potential

Recent studies have indicated that compounds structurally similar to this compound exhibit promising anticancer properties. For instance, related compounds have demonstrated cytotoxicity against leukemia cell lines with IC50 values ranging from 0.96 µM to 4.23 µM . The presence of both electron-donating (benzylamine) and electron-withdrawing (nitro) groups enhances the compound's reactivity and potential for modulating oncogenic signaling pathways.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest that it may inhibit the growth of various bacterial strains. The presence of the nitro group in the structure is particularly significant, as it has been associated with enhanced antibacterial activity in similar compounds .

Structure-Activity Relationship (SAR)

A comparative analysis of related compounds reveals insights into the structure-activity relationship (SAR) of this compound. The following table summarizes key findings regarding its structural features and associated biological activities:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Nitrobenzylamine | Contains a nitro group on a benzene ring | Known for its use in organic synthesis |

| 2-Amino-1-(4-nitrophenyl)ethanol | Similar backbone but lacks benzyl substitution | Often used as an intermediate in drug synthesis |

| Benzylamine | Simple amine structure without nitro or hydroxyl | Commonly used as a building block in synthesis |

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to simpler analogs.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 4-nitrophenol derivatives under specific conditions to yield the target compound .

Recent Advances

Recent research has highlighted the potential of this compound in drug development, particularly targeting diseases involving amyloid aggregation. Its ability to modulate enzyme activity suggests that it could serve as a lead compound for further pharmacological studies .

類似化合物との比較

Key Observations:

Electronic Effects: The nitro group in the target compound enhances electrophilicity at the phenyl ring, making it more reactive in nucleophilic substitution or redox reactions compared to the electron-donating ethyl group in the 4-ethylphenyl analog .

Solubility and Physical State: The ethyl-substituted analog (C₁₇H₂₁NO) exists as a powder, suggesting lower solubility in polar solvents due to its hydrophobic ethyl group . Nitro and halogenated analogs likely exhibit higher polarity, favoring solubility in aprotic solvents like DMSO or DMF.

Synthetic Utility :

- The nitro group’s strong electron-withdrawing nature may facilitate catalytic hydrogenation to form amine intermediates, a pathway less feasible in ethyl- or halogen-substituted analogs .

準備方法

Reductive Amination Route

- Starting Materials: 4-nitrophenylacetaldehyde or 4-nitrophenylacetone and benzylamine.

- Reaction Conditions: The aldehyde or ketone is reacted with benzylamine under reductive amination conditions, often using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride in solvents like methanol or ethanol.

- Mechanism: The amine condenses with the carbonyl compound to form an imine intermediate, which is then reduced to the corresponding amino alcohol.

- Temperature and Time: Typically, the reaction is carried out at room temperature or slightly elevated temperatures (20–50°C) for several hours (4–12 hours).

- Purification: The product is isolated by solvent extraction and purified by recrystallization or chromatography.

Nucleophilic Substitution with Benzyl Chloride

- Starting Materials: 2-amino-1-(4-nitrophenyl)ethanol and benzyl chloride.

- Reaction Conditions: The amino alcohol is dissolved in toluene, and potassium carbonate is added as a base to deprotonate the amine. Benzyl chloride is then added, and the mixture is refluxed for about 12 hours.

- Mechanism: The nucleophilic amine attacks the benzyl chloride, substituting the chloride and forming the benzylamino group.

- Work-up: After reflux, the solvent is removed under vacuum, and the product is purified by standard methods.

- Reference: This method is described in a patent for related compounds, indicating the use of toluene as solvent, K2CO3 as base, and reflux conditions for 12 hours to achieve substitution.

Solvent and Temperature Effects

- Hydroxylated solvents such as methanol, ethanol, and isopropanol are preferred for their ability to dissolve reactants and facilitate reaction kinetics.

- Dipolar aprotic solvents like DMF, DMSO, and acetonitrile can also be used to enhance reactivity.

- Reaction temperatures vary from ambient to the boiling point of the solvent (20°C to 150°C), with reaction times ranging from 4 to 12 hours depending on solvent and substrate reactivity.

- Data Table: Summary of Preparation Conditions

| Method | Starting Materials | Solvent | Base/Reducing Agent | Temperature (°C) | Reaction Time (hours) | Notes |

|---|---|---|---|---|---|---|

| Reductive Amination | 4-nitrophenylacetaldehyde + benzylamine | Methanol/Ethanol | NaBH(OAc)3 or NaCNBH3 | 20–50 | 4–12 | Formation of imine intermediate |

| Nucleophilic Substitution | 2-amino-1-(4-nitrophenyl)ethanol + benzyl chloride | Toluene | K2CO3 | Reflux (~110) | 12 | Reflux with base for substitution |

| Solvent Variation | Various | Methanol, DMF, DMSO | - | 20–150 | 4–12 | Solvent affects rate and yield |

- The nucleophilic substitution method using benzyl chloride and potassium carbonate in toluene under reflux conditions is effective for introducing the benzylamino group onto the amino alcohol precursor, yielding the target compound with good purity.

- The choice of solvent significantly influences the reaction kinetics and product yield. Hydroxylated solvents favor smoother reaction profiles, while dipolar aprotic solvents may increase reaction rates but require careful temperature control.

- Analytical techniques such as elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and ultraviolet (UV) spectroscopy are essential for confirming the structure and purity of the synthesized compound.

- No direct synthesis methods for 2-(Benzylamino)-1-(4-nitrophenyl)ethan-1-ol were found in some literature, but related compounds are synthesized by analogous methods, suggesting the above approaches are reliable and reproducible.

- The compound is classified with hazard statements including irritant effects and environmental hazards (GHS07, GHS09).

- Appropriate precautions such as use of gloves, eye protection, and working in a fume hood are necessary during synthesis and handling.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Benzylamino)-1-(4-nitrophenyl)ethan-1-OL, and how do reaction conditions influence yield?

- The compound can be synthesized via nucleophilic substitution or Friedel–Crafts alkylation. For example, a two-step procedure involves reacting 2-[(4-nitrophenyl)amino]ethanol with benzhydrol in water at 120°C for 18 hours, yielding two products (54% and 26%) due to competing pathways . Key factors include solvent polarity (water vs. organic solvents), temperature control to minimize side reactions, and catalyst selection (e.g., Au(III)/TPPMS for improved regioselectivity) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- NMR Spectroscopy : and NMR are essential for confirming the amine, hydroxyl, and aromatic proton environments. For example, NMR of analogous compounds shows distinct peaks for the benzylamino group (δ 4.87 ppm) and hydroxyl proton (broad signal at δ 1.49 ppm) .

- X-ray Crystallography : Structural resolution of similar compounds (e.g., PDB ID 8AZ8) reveals bond angles and intermolecular interactions, such as hydrogen bonding between the hydroxyl group and protein residues in co-crystallized complexes .

Q. How does the nitro group at the 4-position of the phenyl ring affect electronic properties and reactivity?

- The nitro group is a strong electron-withdrawing substituent, polarizing the aromatic ring and increasing electrophilicity at the ortho and para positions. This enhances reactivity in substitution reactions and influences hydrogen-bonding interactions in biological systems (e.g., binding to viral proteins) . UV-Vis spectroscopy (λmax ~400 nm) and DFT calculations can quantify this electronic effect .

Advanced Research Questions

Q. What mechanisms explain the compound’s interaction with SARS-CoV-2 non-structural protein 1 (nsp1)?

- Co-crystallization studies (PDB ID 8AZ8) show that the hydroxyl and benzylamino groups form hydrogen bonds with nsp1’s N-terminal domain (residues 10–126). Computational docking (e.g., AutoDock Vina) predicts a binding affinity of −7.2 kcal/mol, suggesting competitive inhibition of host ribosome binding . Mutagenesis studies (e.g., Ala-scanning) can validate critical interaction sites.

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Discrepancies in antibacterial or antiviral activity may arise from assay conditions (e.g., cell line variability, concentration ranges). A meta-analysis framework should include:

- Dose-response normalization : IC50 values adjusted for solvent effects (e.g., DMSO tolerance limits).

- Structural analogs comparison : Evaluate activity trends using SAR libraries (e.g., replacing the nitro group with halogens or methyl groups) .

- Reproducibility protocols : Standardize cell viability assays (e.g., MTT vs. resazurin) .

Q. What computational strategies optimize the compound’s synthetic yield and enantiomeric purity?

- Reaction Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict transition states for stereoselective pathways. For example, chiral catalysts (e.g., Ru-BINAP) may enhance enantiomeric excess (ee) in asymmetric synthesis .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., ethanol/water mixtures) and temperatures (100–120°C) for maximizing yield .

Q. What are the environmental and safety considerations for large-scale synthesis?

- Green Chemistry Metrics : Calculate E-factors (waste per product mass) for traditional vs. biocatalytic routes. Enzymatic synthesis using immobilized lipases reduces hazardous waste (e.g., thionyl chloride avoidance) .

- Ecotoxicity Screening : Use Daphnia magna or Aliivibrio fischeri assays to assess acute toxicity (EC50) and biodegradability (OECD 301F) .

Methodological Notes

- Contradiction Analysis : Use Bland-Altman plots to assess inter-study variability in IC50 measurements.

- Stereochemical Control : Chiral HPLC (Chiralpak IA column) with hexane/isopropanol eluent ensures ee >98% .

- Safety Protocols : Nitro group derivatives require explosion-risk assessments (UN 0381 classification) during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。